![molecular formula C15H16N2OS B602054 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile CAS No. 1335202-60-2](/img/structure/B602054.png)
2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile is a chemical compound with the molecular formula C15H16N2OS and a molecular weight of 272.37 . It is categorized as a heterocycle, impurity, enzyme inhibitor, pharmaceutical standard, intermediate, and fine chemical . It is also known as Febuxostat Descarboxy Impurity and Febuxostat Impurity 14 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile are not fully detailed in the search results. It is known that the compound is insoluble, with a solubility of 2.6E-3 g/L at 25 ºC .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Quality Control
Febuxostat Impurity 14 is crucial in the quality control of pharmaceuticals. A sensitive and selective gas chromatography-electron capture detector (GC-ECD) method has been developed for the quantification of trace levels of bromo-containing genotoxic impurities in Febuxostat active pharmaceutical ingredient (API) after headspace sampling . This ensures the safety and efficacy of the medication by maintaining the purity of the API.
Genotoxicity Studies
This compound is used in genotoxicity studies to assess the potential of genotoxic impurities in Febuxostat. The validated analytical protocol has been successfully applied to determine the impurities in various Febuxostat API batch samples , which is essential for evaluating the long-term effects of pharmaceuticals on human health.
Therapeutic Research
Febuxostat Impurity 14’s parent compound, Febuxostat, has a versatile therapeutic application. It is primarily used as a xanthine oxidase inhibitor for gout management but also shows potential in cardiovascular safety, renal and hepatic effects, and musculoskeletal applications . Research into Impurity 14 may provide insights into new therapeutic avenues.
Analytical Reference Standard
In analytical and forensic sciences, Febuxostat Impurity 14 serves as a reference standard due to its distinct chemical profile. It aids in the identification and quantification of related compounds in complex matrices , which is vital for forensic analysis and other scientific investigations.
Wirkmechanismus
Target of Action
Febuxostat Impurity 14, also known as 2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile or 2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile, primarily targets xanthine oxidase (XO) . XO is an enzyme responsible for the conversion of hypoxanthine to xanthine to uric acid .
Mode of Action
Febuxostat Impurity 14 selectively inhibits xanthine oxidase . By inhibiting this enzyme, the compound prevents the conversion of hypoxanthine to xanthine to uric acid, thereby decreasing uric acid .
Biochemical Pathways
The inhibition of xanthine oxidase disrupts the purine degradation pathway, leading to a decrease in the production of uric acid . This can help manage conditions like gout, which are caused by the accumulation of uric acid crystals in or around joints .
Pharmacokinetics
Febuxostat Impurity 14 is extensively metabolised by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney . The pharmacokinetic parameters of febuxostat after multiple oral dose administration include an oral availability of about 85%, an apparent oral clearance (CL/ F) of 10.5 ± 3.4 L/h and an apparent volume of distribution at steady state ( V ss / F) of 48 ± 23 L . The time course of plasma concentrations follows a two-compartment model .
Result of Action
The primary result of Febuxostat Impurity 14’s action is a reduction in serum uric acid levels . This can help manage conditions like gout, which are caused by the accumulation of uric acid crystals in or around joints .
Action Environment
The action, efficacy, and stability of Febuxostat Impurity 14 can be influenced by various environmental factors. For instance, renal impairment may affect the pharmacokinetics and pharmacodynamics of febuxostat
Eigenschaften
IUPAC Name |
2-(2-methylpropoxy)-5-(4-methyl-1,3-thiazol-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10(2)8-18-14-5-4-12(6-13(14)7-16)15-17-11(3)9-19-15/h4-6,9-10H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCKORPTGMXHLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.